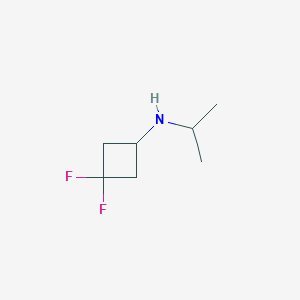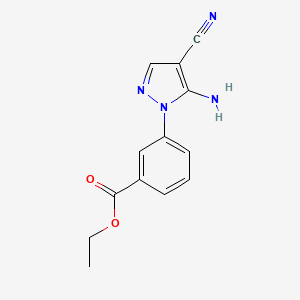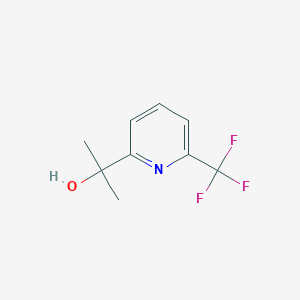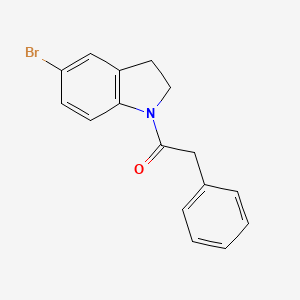
4-氯-3-(二氟甲基)吡啶盐酸盐
描述
“4-Chloro-3-(difluoromethyl)pyridine hydrochloride” is a chemical compound with the CAS Number: 1553437-88-9 . It has a molecular weight of 200.01 . This compound is characterized by the presence of a fluorine atom and a pyridine in its structure .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “4-Chloro-3-(difluoromethyl)pyridine hydrochloride”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-(difluoromethyl)pyridine hydrochloride” consists of a pyridine ring with a chlorine atom and a difluoromethyl group attached to it . The InChI key for this compound is MLPBCCFSVCUOME-UHFFFAOYSA-N .
Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) derivatives, including “4-Chloro-3-(difluoromethyl)pyridine hydrochloride”, are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Physical And Chemical Properties Analysis
“4-Chloro-3-(difluoromethyl)pyridine hydrochloride” is a solid compound . It has a molecular weight of 200.01 . The InChI key for this compound is MLPBCCFSVCUOME-UHFFFAOYSA-N .
科学研究应用
合成的关键中间体
4-氯-3-(二氟甲基)吡啶盐酸盐在各种化学合成过程中作为关键中间体。例如,它用于合成 2-氯-3-(2',2',2'-三氟乙氧基)-吡啶,这是制造高效除草剂(如三氟磺隆)的关键组分 (左航东,2010)。
化学反应中的催化剂
该化合物还可用作催化剂。4-(N,N-二甲氨基)吡啶盐酸盐是一种相关化合物,用作酰化惰性醇和酚的可回收催化剂。其效率和可回收性使其在有机合成和工业应用中具有重要意义 (刘志辉等,2014)。
光学活性化合物的合成
该化合物还在 4-(二甲氨基)吡啶的对映选择性合成中发挥作用,后者用作立体选择性构筑中的对映选择性亲核催化剂。这在不对称合成领域至关重要,这对生产药物和精细化学品很重要 (E. Busto 等,2006)。
反应性和稳定性研究
此外,对与 4-氯-3-(二氟甲基)吡啶盐酸盐具有结构相似性的分子(如 4-氯-2-(3-氟苯基)-2,3-二氢-1H-吡咯并[3,4-c]吡啶-1-酮)的研究提供了对其反应性和稳定性的见解。此类研究在药物开发和材料科学中至关重要,因为它们阐明了这些化合物在各个领域的潜在应用 (P. Murthy 等,2017)。
去质子化功能化
3-(二氟甲基)吡啶(另一种相关化合物)的功能化证明了这些化学物质在创造各种 3-(二氟烷基)吡啶方面的多功能性。此类工艺是开发具有在各个行业中潜在应用的新化学物质的关键 (Laura Santos 等,2020)。
新型化合物的合成
4-氯-3-(二氟甲基)吡啶盐酸盐在合成具有材料科学、非线性光学和药物等领域潜在应用的新分子中也发挥着重要作用。创造新化合物的能力扩展了科学探索和潜在技术进步的界限 (多位作者,不同年份)。
作用机制
安全和危害
未来方向
Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .
生化分析
Biochemical Properties
4-Chloro-3-(difluoromethyl)pyridine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 4-Chloro-3-(difluoromethyl)pyridine hydrochloride to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 4-Chloro-3-(difluoromethyl)pyridine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 4-Chloro-3-(difluoromethyl)pyridine hydrochloride can modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, 4-Chloro-3-(difluoromethyl)pyridine hydrochloride exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, it has been reported to inhibit the activity of certain kinases, which play a pivotal role in signal transduction pathways. Furthermore, 4-Chloro-3-(difluoromethyl)pyridine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3-(difluoromethyl)pyridine hydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that 4-Chloro-3-(difluoromethyl)pyridine hydrochloride can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-Chloro-3-(difluoromethyl)pyridine hydrochloride vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 4-Chloro-3-(difluoromethyl)pyridine hydrochloride may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced at certain concentration levels.
Metabolic Pathways
4-Chloro-3-(difluoromethyl)pyridine hydrochloride is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to alterations in metabolic flux and changes in the levels of various metabolites. The compound’s influence on metabolic pathways is significant, as it can modulate the metabolism of other compounds and affect overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-Chloro-3-(difluoromethyl)pyridine hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of 4-Chloro-3-(difluoromethyl)pyridine hydrochloride is crucial for its activity, as it determines the compound’s accessibility to its target enzymes and proteins.
Subcellular Localization
The subcellular localization of 4-Chloro-3-(difluoromethyl)pyridine hydrochloride is an important factor in its activity and function. This compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of 4-Chloro-3-(difluoromethyl)pyridine hydrochloride within the cell can influence its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
4-chloro-3-(difluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N.ClH/c7-5-1-2-10-3-4(5)6(8)9;/h1-3,6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPWQOIXSYXITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B1400614.png)

![tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1400618.png)








